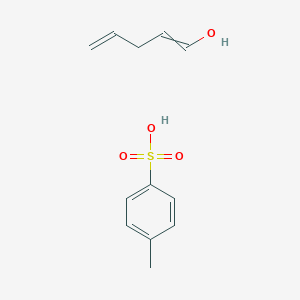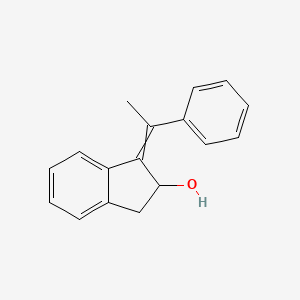
1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol is an organic compound that belongs to the class of indenols This compound is characterized by its unique structure, which includes a phenylethylidene group attached to a dihydroindenol moiety
Métodos De Preparación
The synthesis of 1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol can be achieved through several synthetic routes. One common method involves the condensation of 1-phenylethanone with hydrazine hydrate, followed by cyclization and reduction steps . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated alcohols.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where reagents like bromine or chlorine can introduce halogen atoms.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Aplicaciones Científicas De Investigación
1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes such as apoptosis or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-(1-Phenylethylidene)-2,3-dihydro-1H-inden-2-ol can be compared with other similar compounds, such as:
1-Phenylethylamine: This compound shares a similar phenylethyl group but lacks the indenol moiety, resulting in different chemical properties and reactivity.
(E)-N-(1-Phenylethylidene)aniline: This compound has a similar phenylethylidene group but is attached to an aniline moiety instead of an indenol, leading to different applications and biological activities.
Benzothiazole derivatives: These compounds have a benzothiazole ring instead of an indenol moiety and are known for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
828913-71-9 |
|---|---|
Fórmula molecular |
C17H16O |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
3-(1-phenylethylidene)-1,2-dihydroinden-2-ol |
InChI |
InChI=1S/C17H16O/c1-12(13-7-3-2-4-8-13)17-15-10-6-5-9-14(15)11-16(17)18/h2-10,16,18H,11H2,1H3 |
Clave InChI |
CTSRCSFPBSHCNY-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C(CC2=CC=CC=C21)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]-](/img/structure/B12543379.png)
![9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene](/img/structure/B12543381.png)
![Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12543384.png)

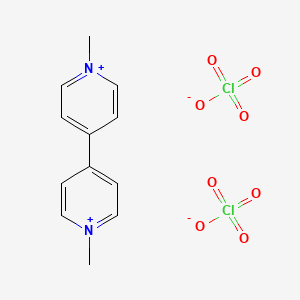
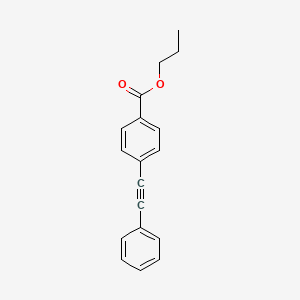

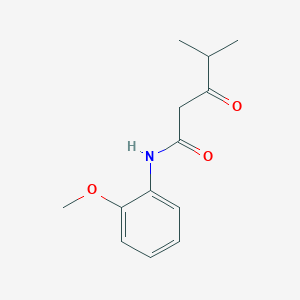
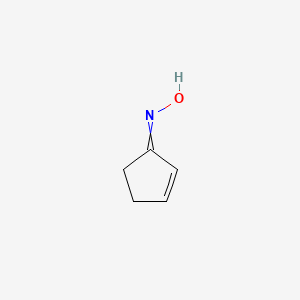
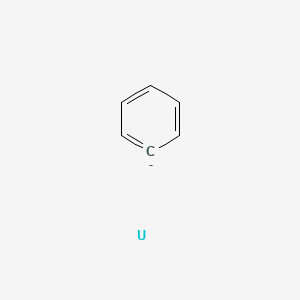
![2-{2-[3-Chloro-4-(propan-2-yl)phenyl]ethyl}-1,4-dimethylbenzene](/img/structure/B12543422.png)

